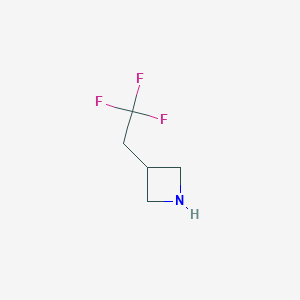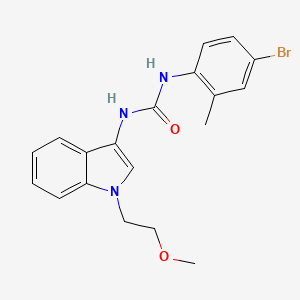![molecular formula C18H20N4O5S B2411233 2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251698-92-6](/img/structure/B2411233.png)
2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C18H20N4O5S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Properties
A study by Karpina et al. (2020) highlighted the potential of [1,2,4]triazolo[4,3-a]pyridines with a sulfonamide fragment, similar in structure to 2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, as antimalarial agents. Through virtual screening and molecular docking methods, they identified compounds with good in vitro antimalarial activity.
Antimicrobial Activities
Bektaş et al. (2007) in their study Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives synthesized derivatives structurally similar to the specified compound. These compounds showed moderate to good antimicrobial activities against various microorganisms.
Herbicidal Activity
In a research conducted by Moran (2003), compounds similar in structure, specifically substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamides, exhibited excellent herbicidal activity across a broad spectrum of vegetation at low application rates.
Synthesis and Structural Chemistry
The study The Diverse supramolecular synthons formed by 2-subsituted 5-morpholinomethylphenyl Triazolo[1,5-a]pyridines in solid state by Chai et al. (2019) explored the synthesis of 1,2,4-triazolo[1,5-a]pyridine derivatives, noting the influence of 2-substituents on their crystal structures, which is valuable for pharmaceutical development and application in crystal engineering.
Anticancer Potential
Wang et al. (2015) in their paper Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3Ks inhibitor by replacement of the acetamide group with alkylurea discussed the anticancer effects of compounds related to this compound. They found these compounds to have potent antiproliferative activities against various cancer cell lines.
Antifungal Activity
Research by Wang et al. (2018) demonstrated that compounds structurally similar to the specified chemical showed promising antifungal activity against several pathogens.
Antioxidant Activity
Abuelizz et al. (2020) in their study DFT study and radical scavenging activity of 2-phenoxypyridotriazolo pyrimidines by DPPH, ABTS, FRAP and reducing power capacity evaluated the antioxidant activity of pyridotriazolopyrimidines, which are structurally akin to the specified compound, revealing their capacity to scavenge free radicals.
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-26-15-4-2-14(3-5-15)12-22-18(23)21-13-16(6-7-17(21)19-22)28(24,25)20-8-10-27-11-9-20/h2-7,13H,8-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFYIZKGICIMRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2411150.png)

![3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2411152.png)






![1-[(2,5-Dimethylphenyl)methyl]pyrrole-2-carbonitrile](/img/structure/B2411166.png)


![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2411171.png)
